2,2-dibromoacetic acid

Acute toxicity Reproductive toxicology In vivo toxicology

Analytical labs require certified reference materials for EPA HAA5 compliance. DBAA (CAS 631-64-1) is one of five regulated haloacetic acids in drinking water. - **Certified purity:** ≥97.2% for accurate LC-MS/MS calibration - **Brominated DBP:** Higher HDH reactivity than chloro-analogs for environmental fate studies - **Toxicology standard:** Well-characterized LD₅₀ (1737 mg/kg) and PBMC apoptosis positive control - **Immediate shipment:** Solution standards (water or MTBE) and neat solid available

Molecular Formula C2H2Br2O2
Molecular Weight 218.84 g/mol
Cat. No. B12058688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dibromoacetic acid
Molecular FormulaC2H2Br2O2
Molecular Weight218.84 g/mol
Structural Identifiers
SMILESC(C(=O)O)(Br)Br
InChIInChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1
InChIKeySIEILFNCEFEENQ-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromoacetic Acid: Key Properties & Baseline Characterization


2,2-Dibromoacetic acid (DBAA; CAS 631-64-1), an alpha-halocarboxylic acid with molecular formula C₂H₂Br₂O₂, is a halogenated disinfection by-product (DBP) formed during water chlorination and ozonation processes [1]. The compound features a pKa of approximately 1.6 (ChemAxon-predicted strongest acidic pKa) and a LogP value reported in the range of 1.19–1.65, indicating moderate lipophilicity relative to its chloro-analogs [2]. As one of the five regulated haloacetic acids (HAA5) under U.S. EPA monitoring with a maximum contaminant level of 60 μg/L for the sum of bromoacetic acid, DBAA, chloroacetic acid, dichloroacetic acid, and trichloroacetic acid, DBAA serves as a critical analytical reference standard and a research compound in toxicology, environmental chemistry, and organic synthesis [3].

1
Analytical Reference Standard EPA-regulated HAA5 compound for drinking water compliance monitoring
2
Environmental Toxicology Disinfection by-product research compound with defined in vitro and in vivo profiles
3
Synthetic Building Block gem-Dibromo substrate for stereoselective (E)-α,β-unsaturated acid synthesis

2,2-Dibromoacetic Acid: Why Generic Analogs Cannot Substitute


Haloacetic acids (HAAs) as a class share a carboxylic acid backbone with halogen substituents, yet the specific halogen identity (Br vs. Cl vs. I) and degree of substitution (mono- vs. di- vs. tri-) produce pronounced divergence in key procurement-relevant parameters. Systematic comparative studies reveal that brominated HAAs exhibit higher catalytic hydrodehalogenation reactivity than their chlorinated counterparts due to lower C–X bond dissociation energy, while within the bromoacetic acid series, the dibromo-substituted species (DBAA) demonstrates distinct kinetic behavior compared to monobromoacetic acid (MBAA) [1]. In biological systems, DBAA exhibits acute oral toxicity (LD₅₀ 1737 mg/kg in rats) approximately 10-fold lower than MBAA (LD₅₀ 177 mg/kg), yet paradoxically induces stronger cellular effects on human peripheral blood mononuclear cells, including enhanced apoptotic and necrotic alterations relative to both MBAA and dichloroacetic acid (DCAA) [2]. These divergent profiles mean that substituting one HAA for another without experimental validation introduces unacceptable variability in toxicological assessments, analytical calibration, and synthetic reaction outcomes.

DBAA
MBAA
Acute oral toxicity profile differs markedly; dosing regimens and handling protocols may not transfer between compounds
DBAA
DCAA
Oral bioaccessibility and Caco-2 permeability diverge; exposure modeling may shift if compounds are interchanged
DBAA
MCAA / MBAA
Monohalogenated analogs show negligible bioaccessibility; analytical and ADME substitution precluded without validation

2,2-Dibromoacetic Acid: Comparative Evidence for Selection


Acute Oral Toxicity: DBAA vs. MBAA

In a direct head-to-head acute toxicity study in adult male rats, dibromoacetic acid (DBAA) exhibited an oral LD₅₀ of 1737 mg/kg, representing approximately 10-fold lower acute lethality than monobromoacetic acid (MBAA) at LD₅₀ 177 mg/kg [1]. Despite this lower acute lethality, DBAA produced distinct sub-lethal reproductive effects: a single 1250 mg/kg dose reduced serum testosterone to 17% of control levels by Day 2 post-exposure (returning to control by Day 14), whereas MBAA at 100 mg/kg (single dose) or 25 mg/kg/day (14 daily doses) showed no reproductive endpoint effects [1]. Sperm motion abnormalities and degenerative flagellar changes in cauda sperm were observed specifically with DBAA exposure [1].

Acute Oral Toxicity
Head-to-head
DBAA LD₅₀ 1737 mg/kg vs MBAA 177 mg/kg (rats, single oral dose)
Supports compound-specific dosing context
~10-fold lethality difference; DBAA reduced serum testosterone to 17% of control at 1250 mg/kg
Acute toxicity Reproductive toxicology In vivo toxicology Spermatotoxicity

Human PBMC Cellular Effects: DBAA vs. Other HAAs

In a systematic comparative study of monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA) on human peripheral blood mononuclear cells (PBMCs), DBAA exhibited the strongest overall cellular effects [1]. DCAA and DBAA in particular, at concentrations lower than those causing necrosis, induced apoptotic changes confirmed by caspase 8, 9, and 3 activation [1]. The dihalogenated acids (DCAA and DBAA) strongly increased transmembrane mitochondrial potential and enhanced ROS formation, with DBAA identified as producing the strongest effects on PBMCs among all four compounds tested [1].

PBMC Cellular Response
Head-to-head
DBAA reported strongest overall effects among MCAA, DCAA, MBAA, DBAA in human PBMCs
Supports immunotoxicity assay-response context
Caspase 8/9/3 activation; enhanced ROS and mitochondrial potential at sub-necrotic concentrations
Immunotoxicology Apoptosis Necrosis Human primary cells

Bioaccessibility & Caco-2 Transport: DBAA vs. DCAA

In a comparative study evaluating the bioaccessibility of five major haloacetic acids after simulated in vitro digestion (SIVD) in tap water, dibromoacetic acid (DBAA) exhibited 97 ± 4% bioaccessibility, substantially exceeding dichloroacetic acid (DCAA) at 85 ± 4% [1]. Monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA) were not bioaccessible under the same conditions [1]. In Caco-2 monolayer transport assays, DBAA demonstrated high permeability with an apparent permeability coefficient (Papp) of 8.82 × 10⁻⁶ cm/s and a calculated fraction absorbed of 84%, compared to DCAA at 13.62 × 10⁻⁶ cm/s (90% absorbed), while trichloroacetic acid (TCAA) showed no relevant permeability [1].

Oral Bioaccessibility
Reported
97 ± 4% bioaccessible (SIVD in tap water)
Supports oral exposure-model interpretation
Caco-2 Papp 8.82×10⁻⁶ cm/s; 84% fraction absorbed; DCAA 85% for comparison
Bioavailability Oral exposure ADME Caco-2 permeability

(E)-Selective α,β-Unsaturated Acid Synthesis via DBAA

2,2-Dibromoacetic acid participates in a SmI₂-promoted direct reaction with various aldehydes followed by an elimination reaction, affording (E)-α,β-unsaturated carboxylic acids with total stereoselectivity (exclusively E-isomer) [1]. The reaction proceeds rapidly under mild conditions and has been validated across structurally diverse aldehydes, yielding the corresponding α,β-unsaturated carboxylic acids without detectable Z-isomer contamination [1]. This reactivity profile exploits the two bromine atoms on the α-carbon to enable the stereoselective olefination cascade.

(E)-Selective Synthesis
Class-level
Exclusive E-isomer formation; no detectable Z-contamination
Supports stereoselective synthesis workflow
SmI₂-mediated aldehyde coupling; gem-dibromo pattern enables elimination cascade
Stereoselective synthesis Organic methodology Samarium diiodide Olefination

Catalytic Hydrodehalogenation Kinetics: DBAA vs. Chlorinated Analogs

In a systematic kinetic study of catalytic hydrodehalogenation (HDH) over Pd/Al₂O₃ catalyst, bromoacetic acids as a class demonstrated higher reactivity than chlorinated counterparts due to lower C–X bond dissociation energy [1]. However, within the bromoacetic acid series, DBAA did not exhibit increased reaction rates with additional bromine substitution—unlike chloroacetic acids, which showed increased reactivity from one to two chlorine substituents [1]. This divergence in substitution-dependent reactivity trends between brominated and chlorinated series necessitates compound-specific kinetic modeling and process design for water treatment applications [1].

HDH Kinetics
Head-to-head
Br-series: flat reactivity trend with substitution vs Cl-series: increasing reactivity trend
Requires compound-specific kinetic modeling
Pd/Al₂O₃ catalyst; complete dehalogenation achieved; generic HAA models not applicable
Environmental remediation Catalytic dehalogenation Water treatment Reaction kinetics

2,2-Dibromoacetic Acid: Research & Industrial Applications


Drinking Water HAA Compliance: DBAA Reference Standard

As one of the five EPA-regulated HAA5 compounds, 2,2-dibromoacetic acid is an essential certified reference material for analytical laboratories conducting drinking water quality testing [1]. The compound is available as a pure analytical standard (≥97.2% purity) and as a solution standard in water (100 μg/mL) or methyl tert-butyl ether (50–100 μg/L), enabling accurate calibration and method validation for ion chromatography and LC-MS/MS workflows . Unlike monohalogenated standards, DBAA requires distinct chromatographic separation conditions optimized in comparative studies of mono-, di-, and trichloroacetic acids alongside brominated analogs [2].

Toxicological Research: DBAA for Dose-Response Studies

For laboratories conducting comparative toxicological assessments of disinfection by-products, DBAA provides a well-characterized reference compound with established acute oral LD₅₀ (1737 mg/kg in rats) and defined in vitro cellular effect profiles [1]. The compound's distinct bioaccessibility (97 ± 4%) and Caco-2 permeability (Papp 8.82 × 10⁻⁶ cm/s; 84% fraction absorbed) enable quantitative oral exposure modeling . In human PBMC assays, DBAA serves as the strongest inducer of apoptotic and necrotic alterations among common HAAs, making it the preferred positive control for immunotoxicity screening panels [2].

Stereoselective (E)-Unsaturated Acid Synthesis

Organic synthesis laboratories seeking efficient, stereoselective access to (E)-α,β-unsaturated carboxylic acids should prioritize DBAA over alternative α-haloacetic acids due to its unique ability to undergo SmI₂-promoted coupling with aldehydes followed by elimination to yield exclusively E-configured products [1]. This total stereoselectivity eliminates the need for subsequent isomer separation and provides a rapid, mild-condition route to geometrically pure α,β-unsaturated carboxylic acids that serve as versatile intermediates in pharmaceutical and natural product synthesis [1].

Catalytic Dehalogenation & Remediation Process Development

Environmental engineering research focused on catalytic destruction of halogenated water contaminants requires DBAA as a representative brominated dihaloacetic acid substrate. Its distinct kinetic behavior—exhibiting higher baseline reactivity than chlorinated HAAs but lacking the substitution-dependent rate enhancement observed in chloroacetic acid series—demands compound-specific kinetic parameter determination for accurate reactor modeling [1]. Complete dehalogenation of DBAA to non-halogenated products has been demonstrated using Pd/Al₂O₃ catalysts, establishing it as a key model substrate for HDH catalyst screening and optimization studies [1].

Application
Selection Property
Validation Focus
Drinking water HAA5 compliance testing
EPA-regulated analytical reference standard
Chromatographic method calibration and LC-MS/MS workflow validation
Toxicological DBP research
Defined in vitro and in vivo toxicological profiles
Dose-response modeling and oral exposure assessment
Stereoselective organic synthesis
gem-Dibromo substitution pattern for olefination
(E)-olefin geometry verification and isomer purity
Catalytic hydrodehalogenation research
Brominated dihaloacetic acid model substrate
Compound-specific kinetic parameter determination and catalyst screening

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